An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol, a heterocyclic alcohol of significant interest to researchers and professionals in drug development. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile, including its physicochemical properties, a proposed synthetic pathway, and its potential applications as a key building block in medicinal chemistry.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and FDA-approved drugs.[1] Molecules incorporating this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[2] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature a pyrazole core, underscoring its metabolic stability and versatility in drug design.[3]
The compound 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol combines this potent pyrazole moiety with a flexible butanol side chain. This structure offers medicinal chemists several strategic advantages: the N-methylated pyrazole provides a stable, lipophilic core, while the terminal primary alcohol on the butyl chain serves as a crucial synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties and Identification
While a specific CAS (Chemical Abstracts Service) number for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is not publicly registered, its amine analogue, 4-(1-methyl-1H-pyrazol-5-yl)butan-1-amine, is identified by CAS Number 1369362-92-4 .[4] The lack of a dedicated CAS number for the alcohol suggests it is a novel or specialized research chemical. Its core properties can be calculated or reasonably estimated based on its structure.
| Property | Value (Calculated/Estimated) | Source/Rationale |
| Molecular Formula | C₈H₁₄N₂O | Calculated from structure |
| Molecular Weight | 154.21 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar pyrazole-alcohols and butanols |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimated based on structural analogues |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from the presence of both polar (alcohol, pyrazole) and non-polar (butyl chain, methyl group) moieties |
| logP | ~1.3 ± 0.4 | Estimated; indicates moderate lipophilicity suitable for potential blood-brain barrier penetration[5] |
| pKa | ~15-16 (hydroxyl proton) | Estimated based on typical primary alcohols |
Proposed Synthesis Pathway
A robust and logical synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol can be designed based on established organometallic and heterocyclic chemistry principles. The following multi-step protocol is proposed as a scientifically sound and reproducible method.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol.
Step-by-Step Methodology
Rationale: This pathway utilizes a Grignard reaction, a cornerstone of C-C bond formation. The hydroxyl group must first be protected to prevent it from quenching the highly reactive organometallic reagents. Lithiation of the N-methylpyrazole at the C5 position, followed by coupling with the protected Grignard reagent, provides the carbon skeleton. A final deprotection step yields the target alcohol.
Step 1: Protection and Grignard Formation
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Protection: To a solution of 4-chlorobutan-1-ol in anhydrous dimethylformamide (DMF), add imidazole (1.2 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The TBDMS group is chosen for its stability under Grignard formation conditions and its ease of removal.
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Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield tert-butyl(4-chlorobutoxy)dimethylsilane.
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Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add the protected chlorobutane from the previous step dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: C5-Alkylation of 1-Methyl-1H-pyrazole
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Lithiation: In a separate flame-dried flask under argon, dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The C5 proton of N-substituted pyrazoles is the most acidic, allowing for regioselective deprotonation.
-
Coupling: After stirring for 1 hour at -78 °C, slowly add the prepared Grignard reagent from Step 1 to the lithiated pyrazole solution. A copper(I) catalyst, such as CuI, may be added to facilitate the cross-coupling reaction.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product into ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection to Yield the Final Product
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Cleavage of Silyl Ether: Dissolve the crude product from Step 2 in THF. Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF). Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol.
Potential Applications in Drug Discovery
The structure of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol makes it a valuable intermediate for synthesizing more complex molecules for drug discovery pipelines.
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Fragment-Based Drug Design (FBDD): The molecule itself can serve as a fragment for screening against biological targets. The pyrazole ring offers hydrogen bond acceptors, while the hydroxyl group acts as a hydrogen bond donor.
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Linker Chemistry: The terminal alcohol is an ideal attachment point for linkers in the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs).
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Elaboration into Lead Compounds: The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine, ether, or ester, allowing for the rapid generation of a library of analogues to explore SAR. For example, esterification or etherification could be used to target enzymes with specific binding pockets.
Caption: Potential derivatization and application pathways in drug discovery.
Safety and Handling
No specific material safety data sheet (MSDS) exists for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol. However, based on analogous compounds like 1-butanol and various substituted pyrazoles, the following hazards should be assumed.[6][7][8]
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Hazard Statements (Predicted):
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Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Conclusion
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol represents a promising yet underexplored building block for medicinal chemistry and drug development. Its structure combines the proven pharmacological relevance of the pyrazole core with a versatile synthetic handle. While detailed experimental data remains scarce, this guide provides a solid, scientifically-grounded framework for its properties, synthesis, and potential applications. The proposed synthetic route offers a clear and logical pathway for its preparation, enabling researchers to access this compound for incorporation into innovative therapeutic discovery programs. As the demand for novel heterocyclic intermediates grows, molecules like this will be instrumental in designing the next generation of targeted therapies.
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